Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-
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Overview
Description
Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the pyrazole ring in its structure further enhances its biological activity, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- typically involves the reaction of 4-chlorophenylhydrazine with benzoyl chloride to form the corresponding hydrazone . This intermediate is then cyclized to form the pyrazole ring, followed by sulfonation to introduce the benzenesulfonamide moiety . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in cancer cells . By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to cell death . The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its enzymatic activity .
Comparison with Similar Compounds
Similar compounds to benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- include other benzenesulfonamide derivatives and pyrazole-containing compounds . These compounds share similar structural features and biological activities but may differ in their potency and selectivity . For example, 4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide and 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide are structurally related but have different pharmacological profiles .
Properties
CAS No. |
78794-60-2 |
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Molecular Formula |
C21H16ClN3O2S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-3-phenylpyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)18-10-12-19(13-11-18)28(23,26)27/h1-14H,(H2,23,26,27) |
InChI Key |
YDUQOLMYSBDZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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